Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
Scientific Research Applications
Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. This makes the compound a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazoles and 1,2,4-triazoles with different substituents. These compounds share the triazole ring structure but differ in their chemical properties and applications .
Uniqueness
Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is unique due to the presence of the methyl ester and amino groups, which confer specific reactivity and potential for functionalization. This makes it particularly versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEVVKNOVACBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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